Home > Products > Screening Compounds P98402 > 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride
3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride - 1909326-65-3

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride

Catalog Number: EVT-2760759
CAS Number: 1909326-65-3
Molecular Formula: C9H20ClN
Molecular Weight: 177.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS number 1909326-65-3. It is classified as an amine and is part of the cyclobutane family. This compound has garnered interest due to its potential applications in medicinal chemistry and as a building block for various pharmaceutical compounds.

Source and Classification

The compound is identified by its full chemical name, 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, and is also known by its synonyms. The molecular formula for this compound is C9_9H20_{20}ClN, with a molecular weight of approximately 177.71 g/mol . It falls under the category of secondary amines due to the presence of a nitrogen atom bonded to two carbon groups.

Synthesis Analysis

Methods

The synthesis of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride can be achieved through several methods involving cyclobutane derivatives. One common approach involves the reaction of a suitable cyclobutane precursor with an amine source, typically utilizing alkylation techniques.

Technical Details

The synthesis may include the following steps:

  1. Formation of Cyclobutane Framework: Starting materials such as 1,3-butadiene can be polymerized or cyclized to form the cyclobutane ring.
  2. Alkylation: The cyclobutane derivative can then undergo alkylation with propan-2-amine to introduce the propan-2-yl group.
  3. Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt of the amine, enhancing its solubility and stability.
Molecular Structure Analysis

Structure

The molecular structure of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride features a cyclobutane ring substituted at the nitrogen atom with a propan-2-yl group and two methyl groups at the 3-position. This unique arrangement contributes to its chemical properties and potential biological activities.

Data

The compound's structural representation can be depicted as follows:

C9H20ClN\text{C}_9\text{H}_{20}\text{ClN}

The cyclobutane ring provides a rigid framework that influences the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride can participate in various chemical reactions typical for amines. These include:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  2. Acid-base Reactions: As an amine, it can accept protons, forming stable ammonium salts.
  3. Condensation Reactions: It may undergo condensation with carbonyl compounds to form imines or amides.

Technical Details

The reactivity of this compound is influenced by its steric hindrance due to the bulky methyl and propan-2-yl groups, which may affect its interaction with other reagents and substrates.

Mechanism of Action

Data

Experimental data from related compounds suggest that structural modifications in similar amines can lead to varied pharmacological profiles, indicating that further research into this compound could elucidate its specific mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride include:

  • Molecular Weight: 177.71 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of the hydrochloride group.
  • Stability: The compound's stability may vary based on environmental conditions such as temperature and pH.
Applications

Scientific Uses

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  2. Pharmaceutical Research: Investigating its effects on specific biological pathways could lead to novel drug discoveries.
  3. Chemical Synthesis: Serving as a building block for more complex organic molecules in synthetic chemistry.
Introduction to the Cyclobutane-Derived Amine Scaffold in Medicinal Chemistry

Structural and Functional Significance of Cyclobutane in Bioactive Molecules

Cyclobutane’s high ring strain (approximately 110 kJ/mol) confers distinctive advantages in drug design. The angle compression forces carbon atoms into geometries that deviate substantially from the ideal tetrahedral arrangement, resulting in enhanced reactivity and defined stereochemistry. Unlike larger cycloalkanes, cyclobutane’s compact structure enforces precise three-dimensional positioning of substituents, which is critical for selective target engagement. For instance, in 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine, the geminal dimethyl group at C3 creates a steric shield that protects the amine moiety from oxidative metabolism while inducing puckering distortions that mimic bioactive conformations of linear chains [4]. This rigidity is particularly advantageous for entropically favored binding to protein targets, as demonstrated in cyclobutane-containing pharmaceuticals like abacavir (an antiviral) and taxol derivatives (anticancer agents) [7].

The electronic profile of cyclobutane further enhances its utility. The C–C bonds exhibit significant σ-orbital misalignment, raising the highest occupied molecular orbital (HOMO) energy and facilitating charge transfer interactions with biological targets. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 3-(propan-2-yl)cyclobutan-1-amine hydrochloride, reveal characteristic deshielding of ring protons (chemical shifts δ = 2.5–3.0 ppm), indicating electron-deficient environments that favor interactions with electron-rich enzyme pockets [7]. Additionally, the quaternary carbon in 3,3-dimethyl-substituted derivatives completely eliminates ring C–H bonds at this position, substantially altering electron density distribution across the scaffold compared to unsubstituted cyclobutanes [4].

Table 1: Comparative Analysis of Cyclobutane Derivatives in Bioactive Molecules

CompoundSubstituent PatternKey Structural FeatureBiological Consequence
3,3-Dimethylcyclobutan-1-amineC1: NH₂; C3: two methyl groupsQuaternary carbon at C3Enhanced metabolic stability and conformational rigidity
(3-(Isopropylamino)cyclobutane-1,1-diyl)dimethanol hydrochlorideC1: diol; C3: isopropylamino1,1-Disubstitution creating steric bulkImproved target selectivity through steric exclusion
Unsubstituted cyclobutylamineNoneSymmetrical ringHigh flexibility and metabolic vulnerability

The steric and conformational attributes of 3,3-dimethylcyclobutylamine are particularly noteworthy. The geminal dimethyl group forces the ring into a pronounced "butterfly" conformation, with the amine group locked in a pseudo-axial or pseudo-equatorial orientation. This restriction reduces the entropic penalty upon binding to biological targets compared to flexible linear chains. Molecular modeling of related compounds, such as (3-(isopropylamino)cyclobutane-1,1-diyl)dimethanol hydrochloride, demonstrates how such constraints position functional groups within <1 Å of ideal geometries for enzyme active sites [5]. Furthermore, the cyclobutane ring serves as a bioisostere for phenyl or tert-butyl groups in specific contexts, offering novel steric and electronic profiles while maintaining similar molecular footprints. For example, in protease inhibitors, cyclobutane can replace phenyl rings to eliminate aromatic metabolism pathways without compromising binding affinity [7] [10].

Role of Dimethylamine Pharmacophores in Drug Design and Target Modulation

The dimethylamine (DMA) moiety, denoted chemically as –N(CH₃)₂, serves as a versatile pharmacophore due to its moderate basicity (pKa ≈ 10–11) and capacity for hydrogen bonding and electrostatic interactions. This group functions as an electron-donating substituent that modulates electron density across molecular frameworks, enhancing interactions with biological targets through both direct and indirect mechanisms. In the context of 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, the DMA group directly participates in target binding while simultaneously influencing the physicochemical properties of the entire molecule [3].

The mechanistic versatility of DMA is evident across multiple therapeutic classes:

  • Central Nervous System Agents: Rivastigmine, an acetylcholinesterase inhibitor for Alzheimer’s disease, incorporates DMA as a critical binding element that engages the enzyme’s catalytic triad. The DMA nitrogen forms a cation-π interaction with tryptophan residues, enhancing inhibitory potency [3].
  • Antidepressants: Desvenlafaxine’s DMA group facilitates serotonin-norepinephrine reuptake inhibition through protonation at physiological pH, enabling ionic binding to transporter proteins [3].
  • Anticancer Agents: DMA derivatives interfere with cell cycle progression by modulating kinase activity or DNA intercalation, often leveraging the group’s ability to cross the blood-brain barrier [3].

Table 2: Impact of Dimethylamine Substitution on Molecular Properties

PropertyDimethylamine DerivativeNon-Dimethylated AnalogBiological Consequence
pKa10.2–10.88.5–9.5 (primary amine)Enhanced protonation and ionic binding at physiological pH
Log P-0.3 to +0.4-1.2 to -0.8 (primary amine)Improved membrane permeability
Hydrogen Bond Acceptor Capacity11–2Reduced desolvation penalty during binding
Metabolic StabilityHigh (resistance to MAO)Low to moderateExtended half-life

Synthetic accessibility further enhances the utility of DMA pharmacophores. The DMA group can be efficiently introduced via:

  • Eschweiler-Clarke methylation using formaldehyde and formic acid
  • Catalytic N-methylation via borrowing hydrogen methodologies
  • Reductive amination employing dimethylformamide derivatives [3]

These methods enable late-stage functionalization, as demonstrated in rivastigmine synthesis where DMA incorporation occurs in the penultimate step. However, DMA-containing drugs face challenges related to N-nitrosodimethylamine (NDMA) formation—a potent carcinogen that can arise during manufacturing or storage. Mitigation strategies include strict nitrite control, low-temperature storage, and antioxidant additives (e.g., ascorbic acid) that inhibit nitrosation [3]. For 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride, the tertiary amine’s steric hindrance may reduce NDMA formation risk compared to secondary amines, representing a potential structural advantage.

Historical Evolution of Isopropylamine Derivatives in Therapeutic Development

Isopropylamine (–NHCH(CH₃)₂) has evolved from a simple aliphatic amine to a sophisticated pharmacophore component in modern drug design. Its historical trajectory reveals three key developmental phases:

First-Generation Applications (1950s–1970s): Early isopropylamine derivatives focused on membrane permeability enhancement in antihistamines and antipsychotics. Chlorprothixene, a thioxanthene antipsychotic containing a dimethylaminopropyl side chain (structurally analogous to isopropylamine derivatives), demonstrated how branched alkylamines improve blood-brain barrier penetration compared to straight-chain analogs [3]. The isopropyl group’s lipophilic yet sterically defined nature balanced hydrophobicity and solubility, addressing formulation challenges prevalent in early drug development. These compounds established the foundational principle that secondary amines with α-branching enhance pharmacokinetic profiles relative to primary amines or unbranched analogs [9].

Second-Generation Refinements (1980s–2000s): Synthetic methodology advances enabled precise stereochemical control of isopropylamine-containing compounds. The emergence of chiral resolution techniques allowed isolation of enantiomerically pure isomers, revealing significant pharmacological differences between stereoisomers. For example, (R)- and (S)-isomers of isopropylamine derivatives exhibited up to 100-fold differences in receptor binding affinity across various target classes, including β-adrenergic receptors and serotonin transporters [7]. Concurrently, structure-activity relationship (SAR) studies demonstrated that combining isopropylamine with constrained alicyclic systems (e.g., cyclobutane) enhanced target selectivity. The synthesis of compounds like 3-(propan-2-yl)cyclobutan-1-amine hydrochloride exemplified this trend, where the cyclobutane ring reduced rotational freedom, pre-organizing the molecule for optimal target engagement [7].

Contemporary Hybrid Scaffolds (2010–Present): Modern design integrates isopropylamine with sterically hindered, metabolically resistant frameworks. The compound 3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride represents this evolution, merging three strategic elements:

  • Cyclobutane scaffold for conformational restraint
  • Geminal dimethyl groups for metabolic protection
  • Isopropylamine moiety for target interaction versatility [4] [7]

Table 3: Evolution of Isopropylamine-Containing Therapeutics

EraRepresentative CompoundsStructural FeaturesTherapeutic Advancements
1950s–1970sChlorprothixene, TripelennamineLinear alkyl chains with terminal isopropylamineImproved CNS penetration; Reduced off-target effects
1980s–2000sDesvenlafaxine, SelegilineAlicyclic cores with chiral isopropylamineEnantioselective activity; Optimized receptor fit
2010–Present3,3-Dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochlorideStrain-enhanced cyclobutanes with quaternary carbon centersEnhanced metabolic stability; Conformationally locked bioactivity

This progression demonstrates a paradigm shift from serendipitous discovery to rational scaffold hybridization, where each structural component addresses specific pharmacological limitations. Contemporary synthetic approaches, such as transition-metal-catalyzed aminations and enzymatic resolutions, now enable efficient production of these complex amines at commercial scales [7] [9]. Future development will likely focus on further spatial control through spirocyclic systems and stereospecific quaternary carbon centers, pushing the boundaries of molecular complexity while retaining synthetic feasibility. The historical trajectory underscores isopropylamine’s enduring relevance—a testament to its unique balance of steric, electronic, and pharmacokinetic properties in drug development.

Properties

CAS Number

1909326-65-3

Product Name

3,3-dimethyl-N-(propan-2-yl)cyclobutan-1-amine hydrochloride

IUPAC Name

3,3-dimethyl-N-propan-2-ylcyclobutan-1-amine;hydrochloride

Molecular Formula

C9H20ClN

Molecular Weight

177.72

InChI

InChI=1S/C9H19N.ClH/c1-7(2)10-8-5-9(3,4)6-8;/h7-8,10H,5-6H2,1-4H3;1H

InChI Key

HAQKUJFYMHEUGY-UHFFFAOYSA-N

SMILES

CC(C)NC1CC(C1)(C)C.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.